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molecular formula C7H8ClNO3 B1283308 Ethyl 5-(chloromethyl)isoxazole-3-carboxylate CAS No. 3209-40-3

Ethyl 5-(chloromethyl)isoxazole-3-carboxylate

Cat. No. B1283308
M. Wt: 189.59 g/mol
InChI Key: RNURPQMTRDHCNM-UHFFFAOYSA-N
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Patent
US06740647B1

Procedure details

14 g (250 mmol) of potassium hydroxide were added to 47.3 g (250 mmol) of ethyl 5-chloromethylisoxazole-3-carboxylate in 150 ml of ethanol, and the reaction mixture was stirred for 6 hours at 60-70° C. After cooling, the mixture was concentrated in vacuo, the residue was taken up in water and extracted with ether, the aqueous phase was acidified with hydrochloric acid and subsequently extracted repeatedly with ether, and the ether phase was dried over sodium sulfate and concentrated in vacuo (oil pump, 50° C.). 31 g of the required product resulted (77% of theory)
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
47.3 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[K+].[Cl:3][CH2:4][C:5]1[O:9][N:8]=[C:7]([C:10]([O:12]CC)=[O:11])[CH:6]=1>C(O)C>[Cl:3][CH2:4][C:5]1[O:9][N:8]=[C:7]([C:10]([OH:12])=[O:11])[CH:6]=1 |f:0.1|

Inputs

Step One
Name
Quantity
14 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
47.3 g
Type
reactant
Smiles
ClCC1=CC(=NO1)C(=O)OCC
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 (± 5) °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 6 hours at 60-70° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated in vacuo
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
EXTRACTION
Type
EXTRACTION
Details
subsequently extracted repeatedly with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the ether phase was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo (oil pump, 50° C.)

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
ClCC1=CC(=NO1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 31 g
YIELD: CALCULATEDPERCENTYIELD 76.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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